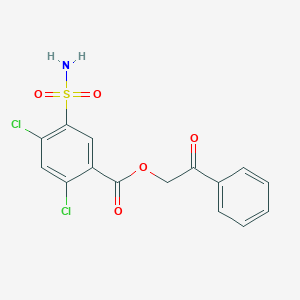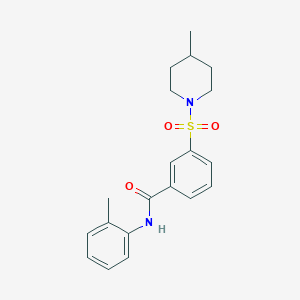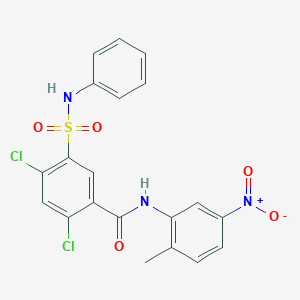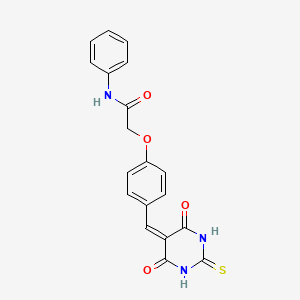![molecular formula C18H18N4O5S B3661061 N,N-DIETHYL-3-[5-(3-NITROPHENYL)-1,3,4-OXADIAZOL-2-YL]BENZENE-1-SULFONAMIDE](/img/structure/B3661061.png)
N,N-DIETHYL-3-[5-(3-NITROPHENYL)-1,3,4-OXADIAZOL-2-YL]BENZENE-1-SULFONAMIDE
Übersicht
Beschreibung
N,N-DIETHYL-3-[5-(3-NITROPHENYL)-1,3,4-OXADIAZOL-2-YL]BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This particular compound features a unique structure that combines a nitrophenyl group, an oxadiazole ring, and a sulfonamide moiety, making it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
The synthesis of N,N-DIETHYL-3-[5-(3-NITROPHENYL)-1,3,4-OXADIAZOL-2-YL]BENZENE-1-SULFONAMIDE typically involves multiple steps:
Formation of the Oxadiazole Ring: This step usually involves the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the Nitrophenyl Group: This can be achieved through nitration reactions, where a phenyl ring is treated with a nitrating agent like nitric acid.
Sulfonamide Formation: The final step involves the reaction of the oxadiazole derivative with a sulfonyl chloride in the presence of a base to form the sulfonamide linkage.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency.
Analyse Chemischer Reaktionen
N,N-DIETHYL-3-[5-(3-NITROPHENYL)-1,3,4-OXADIAZOL-2-YL]BENZENE-1-SULFONAMIDE can undergo various chemical reactions:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common reagents used in these reactions include nitric acid for nitration, hydrogen gas for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N,N-DIETHYL-3-[5-(3-NITROPHENYL)-1,3,4-OXADIAZOL-2-YL]BENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its antimicrobial properties make it a candidate for studying bacterial resistance mechanisms.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Wirkmechanismus
The mechanism of action of N,N-DIETHYL-3-[5-(3-NITROPHENYL)-1,3,4-OXADIAZOL-2-YL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets:
Molecular Targets: It can inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.
Pathways: It may interfere with inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.
Vergleich Mit ähnlichen Verbindungen
N,N-DIETHYL-3-[5-(3-NITROPHENYL)-1,3,4-OXADIAZOL-2-YL]BENZENE-1-SULFONAMIDE can be compared with other sulfonamides and oxadiazole derivatives:
Sulfonamides: Similar compounds include sulfamethoxazole and sulfadiazine, which are also used for their antimicrobial properties.
Oxadiazole Derivatives: Compounds like 2,5-diphenyl-1,3,4-oxadiazole share the oxadiazole ring but differ in their functional groups and biological activities.
The uniqueness of this compound lies in its combined structural features, which contribute to its diverse range of applications and biological activities.
Eigenschaften
IUPAC Name |
N,N-diethyl-3-[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O5S/c1-3-21(4-2)28(25,26)16-10-6-8-14(12-16)18-20-19-17(27-18)13-7-5-9-15(11-13)22(23)24/h5-12H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODPHGVVZPKYQAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-[3-methoxy-4-(3-methylbutoxy)benzylidene]-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one](/img/structure/B3661012.png)
![N-(4-bromophenyl)-2-chloro-5-[(4-methylphenyl)sulfamoyl]benzamide](/img/structure/B3661025.png)
![N-[(E)-3-(4-chloroanilino)-1-(3,4-dimethoxyphenyl)-3-oxoprop-1-en-2-yl]thiophene-2-carboxamide](/img/structure/B3661038.png)
![2-chloro-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide](/img/structure/B3661044.png)
![3-[(2-CHLORO-4-FLUOROPHENYL)METHOXY]-4-METHYL-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE](/img/structure/B3661046.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~,N~2~-dicyclohexylglycinamide](/img/structure/B3661051.png)

![diethyl 5-{[(mesityloxy)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B3661058.png)


